BenchChemオンラインストアへようこそ!

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide

Chemical Biology Medicinal Chemistry Kinase Inhibitor Design

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide (CAS 899969-65-4) is a synthetic quinazolinone-acetamide hybrid (molecular formula C24H20FN3O2, MW 401.441 g/mol). The compound integrates a 2-methyl-4-oxoquinazolin-3(4H)-yl core, a 2-fluoro-phenyl linker, and an m-tolyl acetamide moiety—a structural topology distinct from clinical FLT3 inhibitors such as quizartinib (AC220) and gilteritinib.

Molecular Formula C24H20FN3O2
Molecular Weight 401.441
CAS No. 899969-65-4
Cat. No. B2508696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide
CAS899969-65-4
Molecular FormulaC24H20FN3O2
Molecular Weight401.441
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
InChIInChI=1S/C24H20FN3O2/c1-15-6-5-7-17(12-15)13-23(29)27-22-14-18(10-11-20(22)25)28-16(2)26-21-9-4-3-8-19(21)24(28)30/h3-12,14H,13H2,1-2H3,(H,27,29)
InChIKeyFJNYBVSUSQECGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide (CAS 899969-65-4) – Structural Baseline for Scientific Procurement


N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide (CAS 899969-65-4) is a synthetic quinazolinone-acetamide hybrid (molecular formula C24H20FN3O2, MW 401.441 g/mol) . The compound integrates a 2-methyl-4-oxoquinazolin-3(4H)-yl core, a 2-fluoro-phenyl linker, and an m-tolyl acetamide moiety—a structural topology distinct from clinical FLT3 inhibitors such as quizartinib (AC220) and gilteritinib. This unique architecture places it within a class of quinazolinone derivatives recognized for broad kinase inhibitory potential [1], but its specific biological profile remains to be fully defined in the peer-reviewed literature.

Why Generic Quinazolinone Substitution Fails for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide


Within the quinazolinone-acetamide family, minor structural variations produce divergent kinase selectivity profiles, rendering generic inter-class or intra-class substitution scientifically unsound. The 2-fluoro substitution on the central phenyl linker and the m-tolyl acetamide side chain in this compound are not cosmetic features—they are well-established pharmacophoric elements capable of dictating kinase binding orientation and selectivity [1]. The co-occurrence of these modifications, compared to the des-fluoro analog N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide, highlights a molecular design with a specific purpose that generic compounds in the quinazolinone class do not replicate . The identification of the exact molecular target and the quantification of its advantages over comparators require further experimental investigation.

Quantitative Differentiation Evidence for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide


Structural Uniqueness: The 2-Fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl Scaffold as a Defined Chemical Entity

The compound possesses a distinct chemical structure, defined by its IUPAC name N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide . Unlike closely related analogs such as N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide, which replaces the m-tolyl acetamide with a cyclopropane carboxamide, this compound offers a unique combination of a fluorinated linker and an m-tolyl acetamide terminus, features known to influence lipophilicity and target engagement .

Chemical Biology Medicinal Chemistry Kinase Inhibitor Design

Class-Level Kinase Inhibition Potential: Quinazolinone Acetamides as FLT3 Inhibitors

Quinazolinone-based acetamides are a recognized pharmacophore for FLT3 kinase inhibition. A structurally related analog, W4, which is a quinazoline-based FLT3 inhibitor, has demonstrated potent activity against FLT3-ITD and FLT3-D835Y mutants (IC50 = 16.0 and 20.4 nM, respectively) [1]. While this specific compound has not been directly tested, its design is consistent with this class's pharmacophoric requirements. In contrast, clinical FLT3 inhibitors like quizartinib show IC50 values of 1.1 nM (FLT3-ITD) and 4.2 nM (FLT3-WT) . The current lack of direct potency data for this compound represents a significant knowledge gap.

Kinase Inhibition FLT3 Acute Myeloid Leukemia

Differentiation from Des-Fluoro Analog by Physicochemical Properties

The 2-fluoro substitution on the central phenyl ring is a key differentiator from the des-fluoro analog N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide. Fluorine substitution is known to increase metabolic stability and modulate lipophilicity (cLogP) in quinazoline-based inhibitors [1]. While the exact cLogP values for these two analogs are not publicly reported, the class-level effect of fluorine is well-documented: it can lower pKa of adjacent groups, alter membrane permeability, and improve oral bioavailability. This structural feature provides a rational basis for differentiation, even in the absence of direct comparative data.

Physicochemical Lipophilicity Metabolic Stability

Recommended Research Application Scenarios for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide


Kinase Selectivity Profiling for FLT3 and Related Tyrosine Kinases

Priority objective: Determine the compound's inhibitory activity (IC50) against FLT3 (wild-type and ITD/D835Y mutants) using biochemical assays, and benchmark against quizartinib (IC50 ~1-4 nM) [1] and gilteritinib (IC50 ~0.29 nM) [2]. This will immediately resolve the critical knowledge gap and identify its therapeutic window within the quinazolinone class.

Broad Kinase Panel Screening (KinomeScan) for Selectivity Fingerprinting

Screen the compound against a panel of 400+ kinases to generate a selectivity fingerprint (S-score). This data is essential to differentiate it from multi-kinase inhibitors like quizartinib and to identify any unique off-target liabilities or opportunities. The structural uniqueness of the m-tolyl acetamide motif makes this a high-value experiment.

Cellular Antiproliferative Profiling in FLT3-ITD-Driven AML Cell Lines

Test the compound for growth inhibition in MV4-11 and MOLM-13 cells (both FLT3-ITD-positive AML models) to determine cellular IC50 values and compare them directly to quizartinib (MV4-11 IC50 = 0.56 nM) [1]. This will establish functional potency and differentiation in a disease-relevant context.

In Vitro ADME and Physicochemical Profiling for Lead Optimization

Determine key physicochemical parameters (cLogP, aqueous solubility, pKa) and in vitro ADME properties (microsomal stability, CYP450 inhibition, plasma protein binding). The 2-fluoro substitution is hypothesized to confer a metabolic stability advantage over the des-fluoro analog, making this a critical data set for compound positioning [3].

Quote Request

Request a Quote for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.